REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.CC([O-])(C)C.[K+].Cl[CH2:16][CH2:17][CH2:18][C:19]#[N:20].[NH4+].[Cl-]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]2[CH:18]([C:19]#[N:20])[CH2:17][CH2:16][O:8]2)[S:5][CH:6]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1)C=O
|
Name
|
|
Quantity
|
5.23 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
0.51 mL
|
Type
|
reactant
|
Smiles
|
ClCCCC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was then separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous fraction extracted twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined EtOAc extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel column chromatography (eluent: 10% to 20% gradient of EtOAc in hexane)
|
Type
|
CUSTOM
|
Details
|
afforded trans-86 (0.3 g) as an yellow liquid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(SC1)C1OCCC1C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |